[2-(Trifluoromethyl)cyclopropyl]methanamine
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Overview
Description
[2-(Trifluoromethyl)cyclopropyl]methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)cyclopropyl]methanamine typically involves the cyclopropanation of suitable precursors followed by the introduction of the trifluoromethyl group. One common method involves the reaction of cyclopropylamine with trifluoromethyl iodide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the trifluoromethylated cyclopropyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)cyclopropyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanamine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Trifluoromethyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoromethyl group can influence the compound’s interaction with biological targets, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways and interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes, receptors, and other biological molecules. This interaction can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl [2-fluoro-3-(trifluoromethyl)phenyl]methanamine
- Cyclopropyl (2,6-difluorophenyl)methanamine
- Cyclopropyl (2,6-dimethoxypyridin-3-yl)methanamine
- (3-Cyclopropyl-4-fluorophenyl)methanamine
Uniqueness
Compared to similar compounds, [2-(Trifluoromethyl)cyclopropyl]methanamine is unique due to the specific positioning of the trifluoromethyl group on the cyclopropyl ring. This structural feature can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H8F3N |
---|---|
Molecular Weight |
139.12 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-1-3(4)2-9/h3-4H,1-2,9H2 |
InChI Key |
YBEXADVXCHNUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)CN |
Origin of Product |
United States |
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